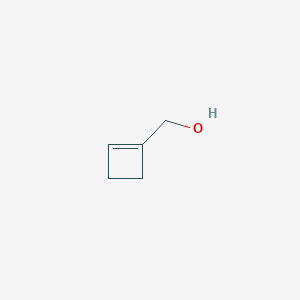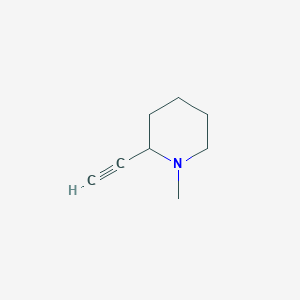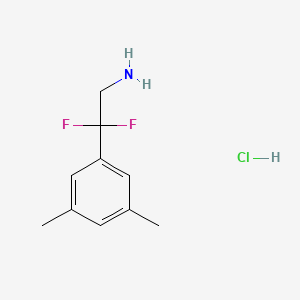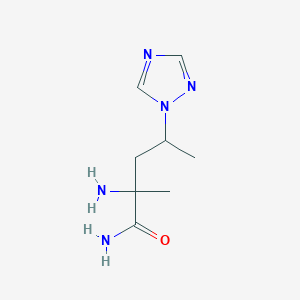
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is a chiral compound with a cyclobutane ring substituted with an amino group and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired cyclobutanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
化学反应分析
Types of Reactions
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridinyl group can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridinyl group may produce piperidine derivatives.
科学研究应用
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s structural features make it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(1r,3r)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans: A stereoisomer with similar structural features but different spatial arrangement.
3-Amino-1-(pyridin-3-yl)cyclobutan-1-one: A ketone derivative with different reactivity.
3-Amino-1-(pyridin-3-yl)cyclobutane: A compound lacking the hydroxyl group, leading to different chemical properties.
Uniqueness
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans is unique due to its specific chiral configuration and the presence of both an amino group and a pyridinyl group on the cyclobutane ring. This combination of features makes it a valuable compound for various applications, particularly in the development of chiral catalysts and therapeutic agents.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
3-amino-1-pyridin-3-ylcyclobutan-1-ol |
InChI |
InChI=1S/C9H12N2O/c10-8-4-9(12,5-8)7-2-1-3-11-6-7/h1-3,6,8,12H,4-5,10H2 |
InChI 键 |
UYNWANBKRLMAIW-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CN=CC=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}acetate](/img/structure/B13484070.png)

![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)



